ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Overview
Description
Ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves the condensation of 2-aminothiophenol with ethyl 2-bromoacetate under basic conditions to form the benzo[d]thiazole core. This is followed by the introduction of the imino group through a reaction with an appropriate amine or imine precursor. The final step involves the addition of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The imino group can be reduced to an amine.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid or converted to other ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of carboxylic acid or other ester derivatives.
Scientific Research Applications
Ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole ring system can bind to active sites or allosteric sites, modulating the activity of the target protein. The imino and methylthio groups may enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(methylthio)benzo[d]thiazole
- Ethyl 2-(2-amino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate
- 2-(Methylthio)benzo[d]thiazole
Uniqueness
Ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide is unique due to the presence of the imino group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-(2-imino-6-methylsulfanyl-1,3-benzothiazol-3-yl)acetate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2.BrH/c1-3-16-11(15)7-14-9-5-4-8(17-2)6-10(9)18-12(14)13;/h4-6,13H,3,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYXQTJBKVMIDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)SC)SC1=N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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